molecular formula C20H22ClN3O3S2 B11391978 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11391978
M. Wt: 452.0 g/mol
InChI Key: NQNSMZZZJJPTAA-UHFFFAOYSA-N
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Description

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring:

  • A chloro substituent at position 5 of the pyrimidine ring.
  • A prop-2-en-1-ylsulfanyl group at position 2.
  • A carboxamide moiety at position 4, substituted with 1,1-dioxidotetrahydrothiophen-3-yl and 4-methylbenzyl groups.

Properties

Molecular Formula

C20H22ClN3O3S2

Molecular Weight

452.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H22ClN3O3S2/c1-3-9-28-20-22-11-17(21)18(23-20)19(25)24(16-8-10-29(26,27)13-16)12-15-6-4-14(2)5-7-15/h3-7,11,16H,1,8-10,12-13H2,2H3

InChI Key

NQNSMZZZJJPTAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name/ID Core Structure Key Substituents Unique Features Reference
Target Compound Pyrimidine 5-Cl, 2-(allylsulfanyl), N-(tetrahydrothiophen dioxide), N-(4-methylbenzyl) Sulfone group (1,1-dioxidotetrahydrothiophen) enhances polarity
3a–3p () Pyrazole-pyrimidine Aryl (e.g., phenyl, 4-chlorophenyl), cyano, methyl Dual pyrazole-pyrimidine scaffold; high yields (62–71%)
Compound 51 () Tetrahydropyrimidine 3-(2,4-difluorobenzyl), 5-benzyl, 4-oxo Oxotetrahydropyrimidine core; fluorinated substituents
Benzofuran derivative () Benzofuran-pyrimidine 4-methoxyphenyl, prop-2-enylsulfanyl Benzofuran ring introduces planar rigidity
Tetrahydropyrimidine-5-carboxamide () Tetrahydropyrimidine Thioxo, 4-aryl, formyl Thioxo group increases electron density

Key Observations :

  • Prop-2-en-1-ylsulfanyl is shared with the benzofuran derivative (), suggesting similar reactivity in thiol-mediated interactions .
  • Pyrazole-pyrimidine hybrids () exhibit higher yields (~70%) compared to tetrahydropyrimidine derivatives, possibly due to optimized coupling conditions .

Physicochemical and Analytical Data

Property Target Compound (Inferred) 3a () Benzofuran Analog () Tetrahydropyrimidine ()
Melting Point (°C) 133–135
Molecular Weight (g/mol) ~500 (estimated) 403.1 ~550 (estimated) 371.4 (C19H18FN3O2S)
Spectral Data ^1H-NMR (δ 7.41–8.12), MS: 403 ^1H-NMR (δ 7.21–8.12), MS: 421 IR (thioxo C=S stretch)
Elemental Analysis C: 62.82%, H: 3.84%, N: 21.04% C: 61.41%, H: 4.85%, N: 11.28%

Insights :

  • Melting Points: Pyrazole-pyrimidine derivatives () show moderate mp ranges (123–183°C), correlating with crystallinity from ethanol recrystallization .
  • Spectral Data : Aromatic proton shifts (δ 7.2–8.1) are consistent across pyrimidine-based analogs .
  • Elemental Analysis : Close alignment of calculated and found values (e.g., 62.82% vs. 62.61% C in 3a) indicates high synthetic fidelity .

Functional Group Impact on Properties

  • Sulfone vs.
  • Chloro Substituents : Present in the target and compounds, chloro groups may improve membrane permeability and binding to hydrophobic pockets .
  • Benzyl vs. Aryl : The 4-methylbenzyl group in the target may offer steric bulk compared to smaller aryl substituents (e.g., 4-fluorophenyl in ), affecting receptor interactions .

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